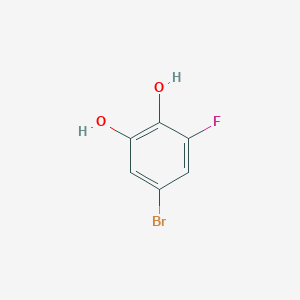

5-Bromo-3-fluorobenzene-1,2-diol

Description

Significance of Vicinal Diols in Organic Synthesis and Medicinal Chemistry

Vicinal diols, which are organic compounds with hydroxyl (-OH) groups on adjacent carbon atoms, are of considerable importance in the fields of organic synthesis and medicinal chemistry. In synthesis, they serve as crucial intermediates for the creation of a wide array of more complex molecules. The hydroxylation of alkenes is a common method to produce vicinal diols, which can then be further transformed into various functional groups. nih.gov They are valuable precursors in the synthesis of compounds such as sugars and glycols. nih.gov

The reactivity of the two adjacent hydroxyl groups allows for selective chemical modifications, making them useful in the construction of complex molecular architectures. nih.gov Furthermore, vicinal diols can undergo reactions like the pinacol (B44631) rearrangement, which leads to the formation of ketones or aldehydes, further highlighting their synthetic utility. nih.gov In medicinal chemistry, the vicinal diol moiety is present in numerous biologically active molecules and can be critical for their interaction with biological targets.

Unique Context of Halogenated Catechol Derivatives in Chemical Biology

The introduction of halogen atoms onto the catechol scaffold gives rise to halogenated catechol derivatives, a subclass with distinct and often enhanced biological properties. Halogenation can significantly alter the electronic and lipophilic character of the parent catechol, influencing its reactivity and ability to interact with biological macromolecules. nih.govcncb.ac.cn

A particularly significant area of research for halogenated catechols is their antimicrobial activity. cncb.ac.cnmdpi.com Studies have shown that catechols modified with chlorine, bromine, or iodine can exhibit potent and broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. cncb.ac.cn The antimicrobial action is thought to involve mechanisms such as the inhibition of bacterial fatty acid synthesis. cncb.ac.cn This intrinsic antimicrobial nature, combined with the adhesive properties of the catechol group, makes halogenated catechols promising for the development of advanced bioadhesives and antimicrobial coatings. cncb.ac.cn

Positioning of 5-Bromo-3-fluorobenzene-1,2-diol within Advanced Chemical Discovery

Within the broad family of halogenated catechols, this compound stands out as a molecule with significant potential for advanced chemical discovery. Its structure combines the features of a catechol with the distinct electronic influences of both a bromine and a fluorine atom. This specific substitution pattern is anticipated to modulate the compound's chemical and biological properties in unique ways.

While direct research on this compound is not extensively documented in publicly available literature, its structural similarity to other biologically active halogenated catechols suggests potential applications. For instance, various substituted catechols are known to act as inhibitors of enzymes like catechol-O-methyltransferase (COMT), which are important targets in the treatment of neurological disorders such as Parkinson's disease. nih.govwikipedia.org The presence of both bromine and fluorine could influence its binding affinity and selectivity for such enzymes.

Furthermore, the established antimicrobial properties of other brominated and chlorinated catechols suggest that this compound could be a valuable lead compound in the development of new antibacterial agents. cncb.ac.cnmdpi.com Its unique halogenation may offer advantages in terms of potency, spectrum of activity, or metabolic stability. The synthesis of this compound, likely proceeding from substituted phenols or benzaldehydes, provides a platform for creating a library of related derivatives for structure-activity relationship (SAR) studies. google.com The exploration of this compound and its analogues therefore represents a promising avenue for the discovery of novel therapeutic agents and functional biomaterials.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-fluorobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFO2/c7-3-1-4(8)6(10)5(9)2-3/h1-2,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTMLYGHAJRXVMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90468877 | |

| Record name | 5-Bromo-3-fluorobenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876861-29-9 | |

| Record name | 5-Bromo-3-fluorobenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 5 Bromo 3 Fluorobenzene 1,2 Diol

Traditional and Established Chemical Synthesis Pathways

A direct and established method for the preparation of 5-Bromo-3-fluorobenzene-1,2-diol has been documented, commencing from a commercially available precursor. This multi-step synthesis involves a bromination reaction followed by a Dakin oxidation.

The synthesis initiates with the bromination of 3-fluoro-2-hydroxybenzaldehyde. This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as ammonium (B1175870) acetate (B1210297) in a solvent like acetonitrile. The reaction proceeds at room temperature to yield 5-bromo-3-fluoro-2-hydroxybenzaldehyde (B1273059). mdpi.com

Following the successful bromination, the resulting aldehyde undergoes a Dakin oxidation. This reaction converts the aldehyde functional group into a hydroxyl group. The process involves treating the 5-bromo-3-fluoro-2-hydroxybenzaldehyde with hydrogen peroxide in the presence of a base, such as sodium hydroxide (B78521). The reaction mixture is typically stirred at room temperature, and upon completion, the desired product, this compound, is obtained after appropriate workup and purification. echemi.com

A summary of this established pathway is presented below:

| Starting Material | Reagents and Conditions | Intermediate/Product | Yield |

| 3-Fluoro-2-hydroxybenzaldehyde | 1. NBS, CH3CO2NH4, MeCN, RT, 2h | 5-Bromo-3-fluoro-2-hydroxybenzaldehyde | 85% mdpi.com |

| 5-Bromo-3-fluoro-2-hydroxybenzaldehyde | 2. 6% H2O2, 1N NaOH (aq), RT, 2h; then Na2S2O3 | This compound | 92% echemi.com |

Advanced and Novel Synthetic Route Development

In the quest for more efficient and selective synthetic methods, researchers are continuously exploring advanced strategies. While specific applications to this compound are not extensively documented, the principles of cascade reactions, selective halogenation, and ortho-hydroxylation offer promising avenues for novel synthetic route development.

Cascade and Multicomponent Reaction Approaches

Cascade reactions, also known as domino or tandem reactions, offer an elegant and efficient approach to synthesizing complex molecules in a single operation, thereby reducing waste and improving atom economy. 20.210.105mdpi.com The design of a cascade reaction for this compound could potentially start from simpler, less functionalized precursors. For instance, a hypothetical cascade could involve a sequence of reactions such as a halogenation followed by a dihydroxylation in a one-pot setup. The development of such a process would depend on the careful selection of catalysts and reaction conditions to ensure the compatibility of sequential transformations.

Selective Halogenation Strategies

The regioselective introduction of a bromine atom onto a fluorinated phenol (B47542) or catechol precursor is a critical step. Traditional electrophilic bromination of phenols can sometimes lead to mixtures of ortho and para isomers. libretexts.org Advanced methods for selective halogenation often employ directing groups or specialized catalysts to achieve high regioselectivity. For instance, the use of bulky catalysts or specific solvents can influence the position of halogenation. libretexts.org In the context of synthesizing this compound, a selective bromination of 3-fluorocatechol (B141901) at the 5-position would be a key transformation. Research into selective halogenation of substituted catechols could provide valuable insights for developing a more direct route.

Ortho-Hydroxylation Techniques

The direct hydroxylation of a phenol at the ortho position is another advanced strategy that could be applied to the synthesis of catechols. mdpi.com For the synthesis of this compound, this would conceptually involve the ortho-hydroxylation of 4-bromo-2-fluorophenol (B1271925) or 2-bromo-4-fluorophenol. Various methods for ortho-hydroxylation have been developed, including those utilizing transition metal catalysts or strong bases to direct the incoming hydroxyl group. The challenge lies in achieving high selectivity, particularly in the presence of multiple activating and deactivating groups on the aromatic ring.

Biocatalytic Approaches in the Preparation of Halogenated Phenolic Diols

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of enzymes can lead to reactions occurring under mild conditions with high regio- and stereoselectivity.

Enzyme-Mediated Transformations

The synthesis of halogenated catechols can potentially be achieved using engineered enzymes. Two main classes of enzymes are particularly relevant:

Phenol Hydroxylases: These enzymes, often two-component flavin-dependent monooxygenases, can catalyze the ortho-hydroxylation of phenols to produce catechols. mdpi.com In principle, a specifically engineered phenol hydroxylase could convert a suitable bromo-fluorophenol precursor directly into this compound. The substrate specificity of these enzymes is a key area of research, with protein engineering techniques being used to develop biocatalysts for specific transformations.

Halogenases: These enzymes are responsible for the regioselective halogenation of a wide range of organic molecules. nih.gov A flavin-dependent halogenase could potentially be used to selectively brominate a 3-fluorocatechol precursor at the desired position. The advantage of using a halogenase is the high degree of control over the position of halogenation, which can be difficult to achieve with conventional chemical methods. nih.gov

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis represents a powerful strategy that combines the high selectivity of biocatalysts with the efficiency of traditional chemical reactions. For the synthesis of this compound, this approach offers a green and effective alternative to purely chemical methods, which can sometimes be arduous and lack selectivity. researchgate.net The core of the chemoenzymatic route typically involves the enzymatic dihydroxylation of a substituted aromatic precursor, followed by a subsequent chemical or enzymatic step to yield the final catechol product.

A prominent enzymatic system utilized for this purpose is toluene (B28343) dioxygenase (TDO), a multi-component enzyme system found in bacteria such as Pseudomonas putida. nih.govtaylorandfrancis.com TDO is known for its ability to catalyze the dihydroxylation of a wide array of substituted aromatic compounds. nih.gov The enzymatic reaction introduces two hydroxyl groups onto the aromatic ring to form a cis-dihydrodiol intermediate. This intermediate can then be converted to the corresponding catechol.

The most plausible chemoenzymatic pathway to this compound would start with 1-bromo-3-fluorobenzene (B1666201) as the substrate. This substrate would undergo a dioxygenase-catalyzed cis-dihydroxylation. While direct experimental data on the biotransformation of 1-bromo-3-fluorobenzene is not extensively documented in readily available literature, the broad substrate specificity of enzymes like TDO suggests it as a viable candidate. The versatility of Pseudomonas putida NCIMB 11767, for instance, has been demonstrated in its capacity to oxidize various monochlorophenols and dichlorophenols. nih.gov

Following the enzymatic dihydroxylation to produce cis-5-bromo-3-fluoro-1,2-dihydroxycyclohexa-3,5-diene, a subsequent dehydrogenation step is required to aromatize the ring and form the final product, this compound. This rearomatization can be achieved through chemical catalysis, for example, using a heterogeneous catalyst like palladium on carbon (Pd/C), or via a second enzymatic step using a dehydrogenase. manchester.ac.uk The combination of a biocatalytic dihydroxylation with a chemocatalytic dehydrogenation has been shown to be an effective one-pot route to substituted catechols. manchester.ac.uk

Recombinant microorganisms, such as Escherichia coli expressing the toluene dioxygenase (TDO) and dihydrocatechol dehydrogenase (DHCD) genes from Pseudomonas species, have been successfully employed for the direct biocatalytic synthesis of various functionalized catechols from their aromatic precursors. researchgate.net This integrated enzymatic approach streamlines the process, potentially increasing efficiency and yield.

The successful application of chemoenzymatic routes for other substituted catechols provides a strong precedent for the synthesis of this compound. The tables below summarize relevant findings for the enzymatic synthesis of similar compounds, highlighting the enzymes, substrates, and resulting products, which underpin the potential for this methodology.

| Enzyme/System | Microorganism | Key Application | Reference |

|---|---|---|---|

| Toluene Dioxygenase (TDO) | Pseudomonas putida (F1) | Biotransformation of toluene and other substituted aromatics. | nih.gov |

| Toluene Dioxygenase (TDO) and Dihydrocatechol Dehydrogenase (DHCD) | Recombinant Escherichia coli (pDTG602) | Direct synthesis of functionalized catechols from aromatic precursors. | researchgate.net |

| Nitroarene Dioxygenase | Recombinant strains | Hydroxylation of multiply substituted nitroaromatic compounds. | dtic.mil |

| Toluene Dioxygenase | Pseudomonas putida NCIMB 11767 | Oxidation of phenol, monochlorophenols, and dichlorophenols. | nih.gov |

Investigating the Chemical Reactivity and Reaction Mechanisms of 5 Bromo 3 Fluorobenzene 1,2 Diol

Reactivity Profiles of the Hydroxyl Groups

The adjacent hydroxyl groups, characteristic of a catechol moiety, are the primary sites for a range of reactions, including esterification, oxidation, and alkoxide formation.

Esterification Reactions and Derivatives

The hydroxyl groups of 5-Bromo-3-fluorobenzene-1,2-diol can readily undergo esterification to form corresponding mono- or di-esters. This transformation can be achieved through several standard methods. One common approach is the reaction with acyl halides (such as acetyl chloride) or acid anhydrides in the presence of a base. The base serves to deprotonate the phenolic hydroxyl groups, increasing their nucleophilicity towards the electrophilic carbonyl carbon of the acylating agent. chemcess.comyoutube.com

Alternatively, the Fischer-Speier esterification method, which involves heating the catechol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, can be employed. masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium process, and typically, an excess of the alcohol (in this case, the catechol is the phenol) or removal of water is used to drive the reaction towards the ester product. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack from the hydroxyl group of the catechol. masterorganicchemistry.comlibretexts.org Due to the presence of two hydroxyl groups, both mono- and di-esterified products can be synthesized depending on the stoichiometry of the reagents.

| Reactant | Reagent | Product(s) | Reaction Type |

|---|---|---|---|

| This compound | Acetyl Chloride (1 eq.) | Monoacetylated this compound | Acylation |

| This compound | Acetyl Chloride (excess) | Diacetylated this compound | Acylation |

| This compound | Acetic Acid / H₂SO₄ | 5-Bromo-3-fluorobenzene-1,2-diyl diacetate | Fischer Esterification |

Oxidation Reactions and Pathways

The catechol structure of this compound makes it susceptible to oxidation, leading to the formation of the corresponding 5-bromo-3-fluoro-o-benzoquinone. nih.govacs.org This transformation can be carried out using various oxidizing agents. Mild reagents like silver oxide (Ag₂O) or silver carbonate on celite are often effective for this purpose. chemcess.com

| Reactant | Oxidizing Agent | Major Product | Intermediate |

|---|---|---|---|

| This compound | Silver(I) oxide (Ag₂O) | 5-Bromo-3-fluoro-o-benzoquinone | Semiquinone radical |

| This compound | Ozone (O₃) | Ring-cleavage products (e.g., substituted muconic acids) | Primary ozonide |

Reactions with Active Metals and Alkoxide Formation

The hydroxyl groups of this compound are acidic, a characteristic feature of phenols. ncert.nic.in This acidity is enhanced by the electron-withdrawing nature of the halogen substituents. Consequently, it readily reacts with active metals such as sodium or potassium to form the corresponding mono- or di-phenoxide (alkoxide) and liberate hydrogen gas. ncert.nic.in

These phenoxides are strong nucleophiles and can be used in subsequent reactions, such as Williamson ether synthesis. The compound's acidity also allows it to react with strong bases like sodium hydroxide (B78521) to form sodium phenoxides. chemcess.comncert.nic.in The formation of these salts increases the compound's solubility in aqueous solutions.

| Reactant | Reagent | Product(s) |

|---|---|---|

| This compound | Sodium (Na) metal | Sodium 5-bromo-3-fluoro-1,2-diphenoxide + H₂ |

| This compound | Sodium Hydroxide (NaOH) | Sodium 5-bromo-3-fluoro-2-hydroxyphenoxide + H₂O |

Aromatic Ring Reactivity and Functionalization

The reactivity of the benzene (B151609) ring towards substitution reactions is dictated by the electronic properties of the existing substituents.

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (EAS), the incoming electrophile attacks the electron-rich benzene ring. The regiochemical outcome is determined by the directing effects of the substituents already present. unizin.org

Hydroxyl (-OH) groups: These are powerful activating groups and are ortho, para-directors due to their ability to donate electron density to the ring via resonance. unizin.orglibretexts.org

Fluorine (-F) and Bromine (-Br) atoms: Halogens are deactivating groups due to their strong inductive electron withdrawal. However, they are also ortho, para-directors because they can donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (arenium ion) when attack occurs at the ortho or para positions. unizin.orglibretexts.org

In this compound, the positions are numbered relative to the hydroxyl groups. The available positions for substitution are C4 and C6.

Position C6: This position is ortho to one hydroxyl group and para to the other, making it strongly activated by both. It is also meta to the bromine and fluorine atoms.

Position C4: This position is ortho to a hydroxyl group and meta to the other. It is also ortho to the bromine atom and para to the fluorine atom.

Considering the powerful activating and directing effect of the two hydroxyl groups, electrophilic substitution is most likely to occur at the C6 position. This position receives strong resonance stabilization from both -OH groups. While the halogens are ortho, para-directors, their deactivating inductive effect is significant. The choice of reaction conditions, particularly the acidity of the medium, can also influence the regioselectivity of the substitution. nih.gov

| Substituent | Reactivity Effect | Directing Effect |

|---|---|---|

| -OH (Hydroxyl) | Strongly Activating | Ortho, Para |

| -F (Fluoro) | Deactivating | Ortho, Para |

| -Br (Bromo) | Deactivating | Ortho, Para |

Nucleophilic Aromatic Substitution Opportunities

Nucleophilic aromatic substitution (SₙAr) is a plausible reaction pathway for this compound, involving the replacement of one of the halogen atoms by a nucleophile. This reaction is generally favored by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com

A key feature of the SₙAr mechanism is that the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, not the departure of the leaving group. stackexchange.commasterorganicchemistry.com This explains the unusual reactivity trend for halogens in SₙAr, which is often F > Cl > Br > I. masterorganicchemistry.comwyzant.comdoubtnut.com The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and better able to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex. stackexchange.comwyzant.com

In this compound, the fluorine atom is at the C3 position and the bromine atom is at the C5 position. The two hydroxyl groups are electron-donating by resonance, which generally disfavors SₙAr. However, under forcing conditions or with specific catalytic systems, substitution can occur. youtube.com Given the principles of SₙAr, the fluorine atom is the more probable site for nucleophilic attack compared to the bromine atom due to its superior ability to activate the ring for the initial nucleophilic addition. stackexchange.comwyzant.com The reaction would be facilitated by converting the hydroxyl groups into a better electron-withdrawing group or by using highly reactive nucleophiles.

| Leaving Group | Relative Reactivity in SₙAr | Reason |

|---|---|---|

| Fluorine (-F) | Higher | High electronegativity stabilizes the Meisenheimer complex intermediate. |

| Bromine (-Br) | Lower | Less electronegative than fluorine, providing less stabilization for the intermediate. |

Transition Metal-Catalyzed C-H Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful tool in modern organic synthesis, offering atom-economical routes to complex molecules. For this compound, the catechol motif could potentially direct transition metal catalysts to functionalize the C-H bonds at specific positions on the aromatic ring. However, a review of current scientific literature yields no specific examples or detailed studies on the transition metal-catalyzed C-H functionalization of this particular compound. While the broader field of C-H activation of fluorinated and brominated aromatics is an active area of research, the specific application to this compound remains an unexplored area.

Cross-Coupling Reactions Involving Carbon-Halogen Bonds

Reductive Transformations of the Aromatic System

The reduction of the aromatic system of this compound would lead to the formation of substituted cyclohexanediols, which are valuable chiral building blocks. Methods such as catalytic hydrogenation or dissolving metal reductions could potentially be employed. The presence of the halogen substituents would likely influence the stereochemical outcome of such transformations. Nevertheless, there is a lack of specific published research on the reductive transformations of the aromatic ring of this compound. General knowledge suggests that the hydroxyl groups can be oxidized or reduced, but detailed studies on the dearomatization of this specific molecule are not documented.

Electrochemical Reactions and Mechanisms

The electrochemical behavior of this compound, including its oxidation and reduction potentials, could provide valuable insights into its reactivity and potential applications in areas such as sensor development or electrosynthesis. The catechol moiety is known to be electrochemically active, and the halogen substituents would be expected to modulate its redox properties. Techniques like cyclic voltammetry could elucidate the mechanisms of electron transfer and the stability of the resulting radical ions or other intermediates. However, a search of the scientific literature did not uncover any studies focused on the electrochemical reactions and mechanisms of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 3 Fluorobenzene 1,2 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed structural information can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule. In the case of 5-Bromo-3-fluorobenzene-1,2-diol, the ¹H NMR spectrum, typically run in a solvent like DMSO-d₆, reveals distinct signals for the different types of protons present. echemi.com The aromatic region of the spectrum is of particular interest. One would expect to see two signals corresponding to the two aromatic protons. These signals will appear as doublets of doublets due to coupling with each other and with the fluorine atom. The hydroxyl (-OH) protons will typically appear as broad singlets, and their chemical shifts can be sensitive to concentration and temperature. echemi.com

A representative ¹H NMR data interpretation is presented below:

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 11.24 | s | - | -OH |

| 10.22 | s | - | -OH |

| 7.84 | dd | 10.4, 2.4 | Aromatic H |

| 7.59 | dd | 2.4, 1.6 | Aromatic H |

s = singlet, dd = doublet of doublets Data obtained from DMSO-d₆ solvent. echemi.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy probes the carbon framework of the molecule. For this compound, the spectrum will display six distinct signals for the six carbon atoms of the benzene (B151609) ring. The chemical shifts of these carbons are influenced by the attached substituents (bromine, fluorine, and hydroxyl groups). The carbons bonded to the electronegative oxygen and fluorine atoms will appear at lower field (higher ppm values), while the carbon bonded to bromine will also show a characteristic shift. Decoupling techniques are often employed to simplify the spectrum by removing the splitting caused by attached protons. magritek.com

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a valuable tool for characterizing this compound. This technique is highly sensitive and provides specific information about the chemical environment of the fluorine atom. The spectrum will show a single resonance for the fluorine atom, and its chemical shift will be indicative of its position on the aromatic ring. Furthermore, coupling between the fluorine and adjacent protons will result in splitting of the ¹⁹F signal, providing further structural confirmation. magritek.com

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

LC-MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. bohrium.comnih.gov This technique is particularly useful for the analysis of complex mixtures and for confirming the identity and purity of synthesized compounds. nih.gov For this compound, LC-MS analysis would confirm the molecular weight of the compound. The expected monoisotopic mass is approximately 205.93800 Da. echemi.comuni.lu The mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 206.94515. uni.lu The isotopic pattern of the molecular ion peak would also be characteristic, showing the presence of one bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio).

Predicted collision cross-section values for different adducts can also be calculated to aid in identification. uni.luuni.lu

| Adduct | m/z |

| [M+H]⁺ | 206.94515 |

| [M+Na]⁺ | 228.92709 |

| [M-H]⁻ | 204.93059 |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of molecules. core.ac.uknih.gov These techniques are excellent for identifying the functional groups present in a molecule.

For this compound, the vibrational spectrum would exhibit characteristic absorption bands for the following functional groups:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups.

C-F stretching: A strong absorption band typically in the range of 1000-1400 cm⁻¹.

C-Br stretching: A band in the lower frequency region, typically between 500-600 cm⁻¹.

Aromatic C-H stretching: Bands usually appearing above 3000 cm⁻¹.

Aromatic C=C stretching: A series of bands in the 1400-1600 cm⁻¹ region.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies, which can then be compared with the experimental data to aid in the assignment of the observed bands. nih.govdocumentsdelivered.comnih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of the bonds. For this compound, the IR spectrum is expected to be dominated by the characteristic vibrations of its hydroxyl, carbon-fluorine, carbon-bromine, and substituted benzene ring moieties.

The most prominent feature in the IR spectrum would be the O-H stretching vibrations of the two hydroxyl groups. These are anticipated to appear as a broad and intense band in the region of 3200-3600 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding in the solid state. The in-plane bending of the O-H groups would likely be observed around 1300-1400 cm⁻¹.

The aromatic C-H stretching vibrations are expected to appear in the 3000-3100 cm⁻¹ region. The C=C stretching vibrations of the benzene ring would give rise to a series of sharp to medium intensity bands in the 1450-1600 cm⁻¹ range. The substitution pattern on the benzene ring influences the exact positions and intensities of these bands.

The presence of the halogen atoms would also be evident. The C-F stretching vibration is typically strong and would be found in the 1000-1300 cm⁻¹ region. The C-Br stretching vibration, being a heavier atom, would be observed at a lower wavenumber, generally in the 500-650 cm⁻¹ range.

Table 1: Predicted Infrared (IR) Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3500-3200 | Strong, Broad | O-H Stretching (intermolecular H-bonding) |

| 3100-3000 | Medium | Aromatic C-H Stretching |

| 1600-1550 | Medium-Strong | Aromatic C=C Stretching |

| 1480-1440 | Medium-Strong | Aromatic C=C Stretching |

| 1400-1300 | Medium | O-H In-plane Bending |

| 1250-1150 | Strong | C-F Stretching |

| 1200-1100 | Medium | Aromatic C-H In-plane Bending |

| 900-800 | Strong | Aromatic C-H Out-of-plane Bending |

| 700-600 | Medium | C-Br Stretching |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment, Raman scattering depends on a change in the polarizability of the molecule. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the benzene ring and the carbon-halogen bonds.

The symmetric stretching of the aromatic ring, often referred to as the "ring breathing" mode, is expected to produce a strong and sharp signal in the Raman spectrum, typically around 1000 cm⁻¹. The C-Br stretching vibration, which may be weak in the IR spectrum, often shows a more intense signal in the Raman spectrum. The C-F stretching vibration would also be observable. The O-H stretching band, while strong in the IR, is generally weak in the Raman spectrum.

Table 2: Predicted Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100-3050 | Medium | Aromatic C-H Stretching |

| 1600-1570 | Strong | Aromatic C=C Stretching |

| ~1000 | Very Strong | Aromatic Ring Breathing (Symmetric Stretch) |

| 1250-1150 | Medium | C-F Stretching |

| 700-600 | Strong | C-Br Stretching |

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. The benzene ring is the primary chromophore, and its π → π* transitions are influenced by the auxochromic effects of the hydroxyl, bromo, and fluoro substituents.

The hydroxyl groups, being strong activating groups, are expected to cause a bathochromic (red) shift of the primary (E2-band, around 200-210 nm) and secondary (B-band, around 250-270 nm) absorption bands of benzene. The halogen substituents also act as auxochromes and will further influence the position and intensity of these bands. The presence of multiple substituents can lead to a more complex spectrum with overlapping bands.

Table 3: Predicted UV-Vis Absorption Data for this compound (in Methanol)

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

| ~210 | ~8,000 | π → π* (E2-band) |

| ~275 | ~1,500 | π → π* (B-band) |

X-Ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While no experimental crystal structure for this compound has been publicly reported, a hypothetical crystal structure can be proposed based on the molecular structure and the likely packing forces.

The molecule would likely crystallize in a common space group for organic compounds, such as P2₁/c (monoclinic) or P-1 (triclinic). The unit cell dimensions would be determined by the size and shape of the molecule and the nature of the intermolecular interactions. The presence of the relatively heavy bromine atom would significantly influence the scattering of X-rays, aiding in the structure solution.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~6.2 |

| c (Å) | ~14.1 |

| α (°) | 90 |

| β (°) | ~105 |

| γ (°) | 90 |

| Volume (ų) | ~700 |

| Z | 4 |

| Density (calculated) (g/cm³) | ~1.95 |

Analysis of Intermolecular Interactions and Crystal Packing

The solid-state structure of this compound is expected to be heavily influenced by a network of intermolecular interactions, primarily driven by the two hydroxyl groups.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal structure. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. For this compound, the dnorm surface would be expected to show prominent red areas corresponding to the O-H···O hydrogen bonds.

The two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. The most significant contributions to the crystal packing would likely come from O···H/H···O contacts, representing the hydrogen bonds. Due to the abundance of hydrogen atoms, H···H contacts would also be significant. The presence of the halogen atoms would give rise to Br···H/H···Br and F···H/H···F contacts, as well as potential halogen-halogen interactions (Br···F or Br···Br).

Table 5: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Predicted Contribution (%) |

| O···H / H···O | 35-45 |

| H···H | 25-35 |

| Br···H / H···Br | 10-15 |

| C···H / H···C | 5-10 |

| F···H / H···F | 3-7 |

| Other (C···C, Br···C, etc.) | < 5 |

Computational Chemistry and Theoretical Investigations of 5 Bromo 3 Fluorobenzene 1,2 Diol

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies

No specific Density Functional Theory (DFT) studies for 5-Bromo-3-fluorobenzene-1,2-diol have been identified in the surveyed scientific literature. DFT is a common computational method used to investigate the electronic structure of many-body systems, and such a study would provide valuable insights into the molecule's reactivity, stability, and spectroscopic properties. However, no published research has presented the results of DFT calculations, such as optimized geometries, vibrational frequencies, or thermodynamic parameters for this compound.

Ab Initio Methods

Similarly, there is no available research detailing the application of ab initio quantum chemistry methods to this compound. Ab initio methods, which are based on first principles without the inclusion of experimental data, could offer a highly accurate description of the molecule's electronic and structural properties. The lack of such studies means that data from methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or Coupled Cluster (CC) theory are not available for this specific molecule.

Optimized Molecular Geometries and Conformational Analysis

Without dedicated computational studies, there is no published data on the optimized molecular geometry of this compound. This would include key parameters such as bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule. Furthermore, no conformational analysis has been reported, which would be crucial for understanding the different spatial arrangements of the hydroxyl groups and their relative energies.

To illustrate the type of data that would be expected from such a study, a hypothetical data table is presented below. Please note that the values in this table are for illustrative purposes only and are not based on actual calculations.

Hypothetical Optimized Molecular Geometry Parameters

| Parameter | Value |

|---|---|

| C1-C2 Bond Length (Å) | Data not available |

| C-Br Bond Length (Å) | Data not available |

| C-F Bond Length (Å) | Data not available |

| O-H Bond Length (Å) | Data not available |

| C-C-C Bond Angle (°) | Data not available |

| C-C-O Bond Angle (°) | Data not all available |

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Gaps)

The electronic structure of this compound, particularly its frontier molecular orbitals (FMOs), has not been described in the available literature. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and its electronic transitions. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. The absence of computational studies means that the energies of the HOMO and LUMO, and consequently the HOMO-LUMO gap, for this compound have not been calculated or reported.

Hypothetical Frontier Molecular Orbital Data

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

Electron Localization Function (ELF) and Localized Orbital Locator (LOL)

Analyses using the Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) provide detailed insights into the nature of chemical bonding and electron localization within a molecule. These topological analyses can visualize core electrons, valence electrons, and lone pairs, offering a chemically intuitive picture of the electron distribution. As with the other computational metrics, no ELF or LOL studies specific to this compound have been found in the scientific literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing varying potential values.

For this compound, the MEP map would be characterized by distinct regions of positive, negative, and neutral potential.

Negative Regions (Red): These areas correspond to regions of high electron density and are susceptible to electrophilic attack. In this molecule, the most negative potential is expected to be concentrated around the two oxygen atoms of the hydroxyl groups due to the high electronegativity of oxygen and the presence of lone pairs of electrons. The fluorine atom, also being highly electronegative, will contribute to a negative potential region, though likely less intense than the hydroxyl oxygens.

Positive Regions (Blue): These regions indicate a lower electron density and are prone to nucleophilic attack. The hydrogen atoms of the hydroxyl groups are expected to exhibit the most positive electrostatic potential, making them potential sites for hydrogen bonding.

Neutral Regions (Green): These areas represent a relatively neutral electrostatic potential, typically found over the carbon atoms of the benzene (B151609) ring.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by describing it in terms of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. This analysis quantifies the electron density in these orbitals and the delocalization of electron density through donor-acceptor interactions.

Key findings from an NBO analysis of this compound would include:

Orbital Occupancies: The analysis would confirm the presence of sigma (σ) bonds for the C-C, C-H, C-O, O-H, C-Br, and C-F bonds, with occupancies close to the ideal value of 2 electrons, indicating strong covalent character. Lone pair (LP) orbitals would be identified on the oxygen, fluorine, and bromine atoms.

Hybridization: The NBO analysis would detail the hybridization of each atom. The carbon atoms of the benzene ring would exhibit sp² hybridization, characteristic of aromatic systems. The oxygen atoms of the hydroxyl groups would likely show sp³ hybridization.

A representative table of the most significant donor-acceptor interactions is presented below.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (O1) | π* (C2-C3) | Value |

| LP (O2) | π* (C1-C6) | Value |

| LP (F) | σ* (C3-C4) | Value |

| LP (Br) | σ* (C5-C6) | Value |

| π (C1-C6) | π* (C2-C3) | Value |

Note: E(2) represents the stabilization energy associated with the delocalization from the donor to the acceptor orbital. Actual values would require specific quantum chemical calculations.

Charge Transfer Analysis

Charge transfer within the molecule can be analyzed through various computational methods, often in conjunction with NBO and MEP analyses. This analysis helps to understand the intramolecular charge distribution and the electronic effects of the substituents on the benzene ring.

In this compound, the hydroxyl groups (-OH) act as electron-donating groups through resonance, increasing the electron density on the aromatic ring, particularly at the ortho and para positions. Conversely, the fluorine and bromine atoms are electron-withdrawing groups due to their high electronegativity (inductive effect), which pulls electron density away from the ring.

The net effect is a complex charge distribution resulting from the competition between the resonance effect of the hydroxyl groups and the inductive effects of the halogens. This intramolecular charge transfer is critical in determining the molecule's dipole moment, reactivity, and spectroscopic properties. The analysis would likely show a net flow of electron density from the hydroxyl groups to the aromatic ring and a subsequent pull of electron density towards the halogen atoms.

Computational Prediction of Spectroscopic Parameters

Simulated IR and Raman Spectra

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the vibrational spectra (IR and Raman) of molecules. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that aids in the assignment of experimental spectral bands.

For this compound, the simulated spectra would exhibit characteristic vibrational modes:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (IR) | Predicted Wavenumber (cm⁻¹) (Raman) |

| O-H stretching | ~3400-3600 | ~3400-3600 |

| Aromatic C-H stretching | ~3000-3100 | ~3000-3100 |

| Aromatic C-C stretching | ~1400-1600 | ~1400-1600 |

| C-O stretching | ~1200-1300 | ~1200-1300 |

| C-F stretching | ~1100-1200 | ~1100-1200 |

| C-Br stretching | ~500-600 | ~500-600 |

Note: These are approximate ranges and the exact values would depend on the level of theory and basis set used in the calculation. The influence of the bromine and fluorine atoms on the geometry and vibrational modes of the benzene ring would be a key area of analysis.

Predicted NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. Computational methods can predict the chemical shifts of NMR-active nuclei such as ¹H, ¹³C, and ¹⁹F. These predictions are highly sensitive to the electronic environment of the nuclei.

For this compound, the predicted NMR chemical shifts would be influenced by the electron-donating and electron-withdrawing effects of the substituents.

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H (hydroxyl) | Value |

|

Investigation of Nonlinear Optical (NLO) Properties

A comprehensive search of scientific literature and chemical databases did not yield any specific studies on the nonlinear optical (NLO) properties of this compound. Theoretical calculations of NLO properties, such as polarizability (α) and the first-order hyperpolarizability (β), are crucial for identifying materials with potential applications in optoelectronics and photonics. These computations, often performed using Density Functional Theory (DFT), help in understanding the relationship between molecular structure and NLO response. For instance, studies on similar aromatic compounds have shown that the presence and position of electron-donating (like hydroxyl groups) and electron-withdrawing (like halogens) substituents significantly influence the hyperpolarizability. However, for this compound, specific calculated values for these properties are not available in the reviewed literature.

Conceptual DFT Descriptors for Reactivity Prediction

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of a molecule through various descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, chemical hardness, softness, electronegativity, and the electrophilicity index. These descriptors are instrumental in predicting the kinetic stability and reactivity of a compound.

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. This method is fundamental in drug discovery and design for assessing the binding affinity and interaction patterns of potential therapeutic agents.

No molecular docking studies specifically investigating the interactions of this compound with any protein targets were found in the public domain. While research exists on the docking of other brominated and fluorinated phenyl compounds with various enzymes and receptors, these findings cannot be directly extrapolated to this compound due to the unique influence of its specific substitution pattern on its three-dimensional structure and electronic properties. Therefore, its potential as a ligand for any specific biological target remains computationally unexplored in the available literature.

Academic and Research Applications of 5 Bromo 3 Fluorobenzene 1,2 Diol

Role as a Key Synthetic Intermediate in Complex Molecule Synthesis

The strategic placement of reactive functional groups makes 5-Bromo-3-fluorobenzene-1,2-diol a crucial intermediate in the synthesis of intricate molecular structures. Its utility stems from the ability to selectively functionalize the different positions on the aromatic ring, leading to the construction of advanced organic scaffolds and enabling diverse synthetic strategies.

Construction of Advanced Organic Scaffolds

This compound serves as a fundamental building block in the creation of more complex organic molecules. The presence of both a bromine and a fluorine atom allows for selective reactions. For instance, the bromine atom is amenable to palladium-catalyzed coupling reactions, while the fluorine atom can undergo nucleophilic aromatic substitution. ossila.com This differential reactivity enables the stepwise and controlled introduction of various substituents, leading to the formation of highly functionalized and elaborate molecular frameworks.

Enabling Divergent Synthetic Pathways

The multiple reaction sites on this compound facilitate divergent synthesis, a strategy that allows for the creation of a wide range of structurally distinct compounds from a common intermediate. nih.gov By carefully choosing reaction conditions and reagents, chemists can selectively target different positions on the molecule. For example, the hydroxyl groups can be oxidized to form quinones or be involved in ether or ester linkages. The bromine and fluorine atoms can be replaced by various nucleophiles. This versatility allows for the generation of diverse molecular libraries, which is particularly valuable in drug discovery and materials science.

Applications in Medicinal Chemistry Research

The structural motifs present in this compound are of significant interest in medicinal chemistry. The catechol moiety is a known pharmacophore in many biologically active compounds, and the presence of halogens can enhance properties such as metabolic stability and binding affinity.

Precursor for Pharmaceutical Active Pharmaceutical Ingredients (APIs)

This compound is a valuable precursor in the synthesis of active pharmaceutical ingredients (APIs). beilstein-journals.org Its dihalogenated and catechol functionalities provide a template for the construction of more complex drug candidates. For instance, similar dihalogenated benzonitrile (B105546) derivatives are used in the synthesis of quinazolines, which have shown potential as antitumour and anti-inflammatory agents. ossila.com The ability to selectively modify the molecule allows for the fine-tuning of its pharmacological properties.

Scaffold for Bioactive Compound Development

This compound serves as a scaffold for the development of new bioactive compounds. The catechol structure is a key feature in many natural and synthetic molecules with a wide range of biological activities. By using this diol as a starting material, researchers can synthesize analogues of known bioactive compounds or create entirely new molecular entities with potential therapeutic applications. The introduction of fluorine, in particular, is a common strategy in medicinal chemistry to improve a drug's metabolic stability and bioavailability.

Research on Antibacterial Agent Development

There is growing interest in the development of new antibacterial agents to combat drug-resistant bacteria. nih.gov Phenolic compounds, including catechol derivatives, have shown promise in this area. nih.gov Research has indicated that related fluorinated compounds can exhibit significant antibacterial activity. For example, certain fluorobenzoylthiosemicarbazides have been identified as potential inhibitors of bacterial enzymes. nih.gov While direct studies on the antibacterial properties of this compound are not extensively documented, its structural features suggest it could be a valuable starting point for the synthesis of novel antibacterial agents. The combination of the catechol moiety, known for its antimicrobial potential, and the fluorine atom, which can enhance biological activity, makes this an area of active research interest.

Contributions to Agrochemical Synthesis

The presence of both bromine and fluorine atoms on the aromatic ring can significantly influence the biological activity, metabolic stability, and environmental persistence of a molecule. In agrochemical design, the strategic incorporation of halogens is a common approach to enhance the efficacy and selectivity of the active ingredient. For instance, halogenation can modulate the lipophilicity of a compound, thereby affecting its uptake and transport within the target pest or plant.

Substituted catechols are known intermediates in the synthesis of various agrochemicals. The hydroxyl groups of the catechol moiety can be derivatized to form ethers, esters, or other functional groups, allowing for the attachment of different pharmacophores that dictate the mode of action of the final product. For example, the synthesis of certain classes of herbicides and insecticides involves the coupling of substituted phenols or catechols with other heterocyclic or aromatic rings.

The synthesis of the insecticide Broflanilide, for instance, starts from 2-chloro-3-nitrobenzoic acid, which undergoes a series of transformations including fluorination, reduction, methylation, and condensation to build the final complex molecule. google.com This highlights the multi-step synthetic pathways common in the agrochemical industry, where halogenated and functionalized benzene (B151609) derivatives are crucial building blocks. Similarly, the preparation of other advanced agrochemicals often involves intermediates that are structurally related to this compound.

The following table outlines the potential roles of the structural features of this compound in the context of agrochemical synthesis:

| Structural Feature | Potential Role in Agrochemical Synthesis |

| Bromine Atom | Can enhance biological activity and act as a site for further chemical modification. |

| Fluorine Atom | Often increases metabolic stability and can improve binding affinity to target enzymes. |

| Catechol Moiety | Provides a reactive handle for the introduction of various functional groups and pharmacophores. |

| Substituted Benzene Ring | Serves as a core scaffold for building complex and highly active agrochemical molecules. |

Applications in Materials Science

The unique combination of a catechol core with bromine and fluorine substituents makes this compound a compound of interest in the field of materials science. Catechol-based compounds are well-known for their adhesive properties and their ability to be incorporated into polymers and coatings. mdpi.comnih.gov The presence of halogens can further enhance these properties and introduce new functionalities.

Modifiers for Polymer Materials

Halogenated compounds, including those containing bromine, are widely used as flame retardants in a variety of polymers. While there is no specific data on the use of this compound as a flame retardant, its bromine content suggests potential in this application. Brominated flame retardants function by releasing hydrogen bromide radicals upon combustion, which interfere with the radical chain reactions of fire, thereby slowing or extinguishing the flame.

Furthermore, the catechol moiety of this compound can be utilized to incorporate it into polymer chains. Catechols can be polymerized or co-polymerized with other monomers to create functional polymers. rsc.org The resulting polymers may exhibit enhanced thermal stability, altered mechanical properties, or introduce specific functionalities due to the bromo-fluoro substitution. For instance, halogenated catechols have been incorporated into hydrogels, copolymers, and coatings, demonstrating significant antimicrobial properties. nih.gov

A study on the synthesis of well-defined catechol polymers for surface functionalization of magnetic nanoparticles demonstrated the successful use of an unprotected dopamine-functionalized initiator in aqueous single electron transfer living radical polymerization (SET-LRP). rsc.org This method showed excellent compatibility with the catechol groups and various functional monomers, leading to polymers with controlled molecular weights and narrow molecular weight distributions. rsc.org Such approaches could potentially be adapted for this compound to create novel functional polymers.

The table below summarizes potential modifications to polymer properties by incorporating this compound.

| Polymer Property | Potential Modification by this compound |

| Flame Retardancy | The bromine atom could impart flame retardant characteristics. |

| Adhesion | The catechol group is known to promote adhesion to various substrates. |

| Antimicrobial Activity | Halogenated catechols have demonstrated antimicrobial properties. nih.gov |

| Thermal Stability | The aromatic structure and halogen substitution may enhance thermal stability. |

| Surface Functionality | Can be used to introduce specific chemical reactivity to polymer surfaces. |

Precursors for Specialized Coatings

The catechol group is a key component in mussel adhesive proteins, enabling strong adhesion to a variety of surfaces, even in wet conditions. This has inspired the development of catechol-based coatings for numerous applications. mdpi.comberkeley.edu this compound, as a substituted catechol, could serve as a precursor for such specialized coatings.

The polymerization of dopamine (B1211576) (a catecholamine) to form polydopamine coatings is a well-established method for surface modification. berkeley.edu These coatings can be applied to a wide range of materials and can be further functionalized. By analogy, coatings derived from this compound could offer unique properties. The presence of bromine and fluorine could, for example, create coatings with low surface energy, leading to hydrophobic or oleophobic properties.

Moreover, halogenated phenols have been investigated for creating protective coatings. For instance, corrosion-resistant coatings for steels have been developed using bromide-based systems. google.com The incorporation of this compound into a coating formulation could potentially enhance its protective capabilities against corrosion or biofouling. Research has shown that coatings containing halogenated catechols can exhibit potent antimicrobial activity against a broad spectrum of bacteria, including multidrug-resistant strains. nih.gov

Environmental Fate and Degradation Studies

The environmental fate of this compound is of interest due to its halogenated aromatic structure. Such compounds can be persistent in the environment, and understanding their degradation pathways is crucial for assessing their environmental impact.

Biotransformation Pathways of Related Aromatic Compounds

The biodegradation of halogenated aromatic compounds by microorganisms is a key process in their removal from the environment. nih.gov The initial steps in the degradation of these compounds often involve hydroxylation of the aromatic ring to form catechols. nih.gov Since this compound is already a catechol, its degradation would likely proceed via ring cleavage.

Studies on the degradation of fluorobenzene (B45895) by various bacterial strains have shown that it is typically converted to fluorinated catechols, such as 3-fluorocatechol (B141901) and 4-fluorocatechol (B1207897). nih.govnih.govresearchgate.net For example, the bacterium Burkholderia fungorum FLU100 can completely mineralize 3-fluorocatechol. nih.govresearchgate.net The degradation of 4-bromocatechol (B119925) has also been studied, and it is known to be a metabolite of bromobenzene. nih.gov

The degradation of mixed halogenated aromatic compounds can be more complex. The presence of both bromine and fluorine on the same molecule, as in this compound, could influence the enzymatic processes involved in its breakdown. The relative positions of the halogens and hydroxyl groups on the aromatic ring will determine the regioselectivity of the enzymatic attack.

Biodegradation Mechanisms in Environmental Systems

The microbial degradation of catechols generally proceeds through one of two main pathways: the ortho-cleavage pathway or the meta-cleavage pathway. nih.gov In the ortho-cleavage pathway, the bond between the two hydroxyl-bearing carbon atoms is cleaved by a catechol 1,2-dioxygenase. In the meta-cleavage pathway, the bond adjacent to one of the hydroxyl groups is cleaved by a catechol 2,3-dioxygenase. nih.gov

For halogenated catechols, the ortho-cleavage pathway is often favored, as the meta-cleavage can lead to the formation of toxic dead-end products. nih.gov For example, the degradation of 4-chlorocatechol (B124253) often proceeds via the ortho-cleavage pathway. researchgate.netnih.gov

The initial steps in the biodegradation of a compound like this compound would likely involve a dioxygenase enzyme that cleaves the aromatic ring. Subsequent enzymatic reactions would then lead to the removal of the bromine and fluorine atoms and the eventual mineralization of the compound to carbon dioxide, water, and inorganic halides. nih.gov

The table below outlines the likely key steps in the biodegradation of this compound.

| Biodegradation Step | Description | Relevant Enzymes |

| Ring Cleavage | The aromatic ring is opened by a dioxygenase enzyme. | Catechol 1,2-dioxygenase or Catechol 2,3-dioxygenase |

| Dehalogenation | The bromine and fluorine atoms are removed from the molecule. | Dehalogenases |

| Metabolism of Intermediates | The resulting aliphatic intermediates are further broken down. | Various hydrolases, oxidoreductases, etc. |

| Mineralization | The compound is completely broken down to inorganic constituents. | Central metabolic pathways (e.g., Krebs cycle) |

Enzymatic Degradation Research

The study of the enzymatic degradation of halogenated aromatic compounds is crucial for understanding their environmental fate and for the development of bioremediation strategies. nih.govnih.gov While direct research on the enzymatic degradation of this compound is not extensively documented in publicly available literature, significant insights can be drawn from studies on structurally similar compounds, particularly halocatechols. The enzymatic breakdown of these compounds in microorganisms typically involves a series of coordinated steps catalyzed by specific enzymes.

Microbial consortia have often proven more effective in the biodegradation of complex chemical mixtures found at contaminated sites compared to single strains, owing to their greater metabolic diversity and resilience. mdpi.com The primary mechanism for the environmental breakdown of many persistent organic pollutants, including halogenated aromatic compounds, is microbial degradation. nih.govnih.govmdpi.com

Bacteria have evolved sophisticated catabolic pathways to mineralize aromatic compounds, often involving the hydroxylation of the aromatic ring to form a catechol intermediate. These catechols are then susceptible to ring cleavage by dioxygenase enzymes. rsc.orgnih.gov The degradation of halogenated phenols and other aromatic compounds has been observed in various bacterial strains, such as those from the genera Rhodococcus and Gordonia. mdpi.com

The initial step in the aerobic degradation of many halogenated aromatic compounds is their conversion to corresponding halocatechols. nih.govcore.ac.uk For instance, the degradation of fluorobenzene by Rhizobiales sp. strain F11 proceeds through the formation of 4-fluorocatechol and catechol. nih.govresearchgate.net Similarly, Burkholderia fungorum FLU100 has been shown to metabolize fluorobenzene, producing 3-fluorocatechol as a central intermediate. researchgate.netnih.gov This particular strain is notable for its ability to mineralize various monohalogenated benzenes. nih.gov

Once formed, these halocatechols are typically subjected to oxidative cleavage of the aromatic ring. This critical step is catalyzed by catechol dioxygenases, which can be broadly categorized into intradiol and extradiol cleaving enzymes. nih.gov In the case of halocatechols, ortho-cleavage (an intradiol cleavage) is the more common and productive pathway, as meta-cleavage can lead to the formation of toxic dead-end products. nih.govcore.ac.uk For example, in Burkholderia fungorum FLU100, halocatechols undergo strict ortho-cleavage. nih.gov

The ortho-cleavage of 3-halocatechols is initiated by chlorocatechol 1,2-dioxygenase, leading to the formation of halomuconates. researchgate.net Subsequent enzymatic reactions involving muconate cycloisomerase and other hydrolases further break down these intermediates, eventually leading to compounds that can enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. A significant finding in this area is the complete metabolism of 3-fluorocatechol via 2-fluoromuconate by Burkholderia fungorum FLU100, challenging the previous view of 2-fluoromuconate as a persistent dead-end metabolite. nih.gov

The following table summarizes the key enzymes involved in the degradation of halocatechols, which provides a likely model for the enzymatic degradation of this compound.

| Enzyme | Substrate(s) | Product(s) | Bacterial Strain Example |

| Chlorocatechol 1,2-dioxygenase | 3-Halocatechols | Halomuconates | Rhodococcus opacus 1cp researchgate.net |

| Muconate Cycloisomerase | Halomuconates | Muconolactone | Rhodococcus opacus 1cp researchgate.net |

| Chloromuconolactone Dehalogenase | Chloromuconolactone | Dienelactone | Rhodococcus opacus 1cp researchgate.net |

| Catechol 1,2-dioxygenase | Catechol, 4-Fluorocatechol | cis,cis-Muconic acid, 3-Fluoro-cis,cis-muconate | Rhizobiales sp. strain F11 nih.govresearchgate.net |

| Fluoromuconate Cycloisomerase | 3-Fluoro-cis,cis-muconate | 4-Fluoromuconolactone | Rhizobiales sp. strain F11 nih.govresearchgate.net |

| Maleylacetate Reductase | Maleylacetate | 3-Oxoadipate | Rhizobiales sp. strain F11 nih.govresearchgate.net |

The degradation of toluene (B28343) in Burkholderia fungorum FLU100 also proceeds via an ortho-cleavage pathway, identifying 3-methylcatechol (B131232) and 2-methyl-cis,cis-muconic acid as intermediates, further supporting the prevalence of this degradation strategy for substituted catechols. nih.gov

The table below outlines the proposed degradation pathway for this compound based on the degradation of analogous compounds.

| Step | Intermediate Compound | Enzyme Family |

| 1 | This compound | - |

| 2 | 4-Bromo-2-fluoro-cis,cis-muconic acid | Catechol 1,2-dioxygenase |

| 3 | 3-Bromo-5-fluoromuconolactone | Muconate cycloisomerase |

| 4 | Maleylacetate | Dehalogenase/Hydrolase |

| 5 | 3-Oxoadipate | Maleylacetate reductase |

It is important to note that the presence of both bromine and fluorine on the aromatic ring of this compound may influence the specificity and efficiency of these enzymatic reactions. The carbon-fluorine bond is particularly strong, and enzymatic cleavage of such bonds presents a significant chemical challenge. researchgate.net However, the existence of enzymes capable of dehalogenating a variety of halogenated compounds suggests that microbial degradation of this compound is plausible. researchgate.net

Future Research Trajectories and Perspectives for 5 Bromo 3 Fluorobenzene 1,2 Diol

Development of More Sustainable and Efficient Synthetic Methodologies

While methods for the synthesis of 5-bromo-3-fluorobenzene-1,2-diol exist, future research will likely focus on developing more environmentally benign and efficient synthetic routes. researchgate.net Current approaches can involve multiple steps and the use of hazardous reagents. echemi.comgoogle.comgoogle.com Green chemistry principles could be applied to reduce waste, energy consumption, and the use of toxic substances.

One promising avenue is the exploration of biocatalytic methods. The use of enzymes, such as toluene (B28343) dioxygenase (TDO) and dihydrocatechol dehydrogenase (DHCD) expressed in recombinant organisms like Escherichia coli, has shown success in the direct synthesis of functionalized catechols from aromatic precursors. researchgate.net This approach offers a greener alternative to traditional chemical methods, which often require harsh conditions and produce significant waste. researchgate.net Investigating the feasibility of a biocatalytic route to this compound could lead to a more sustainable and scalable production process.

Further research into optimizing existing chemical syntheses is also warranted. This could involve exploring alternative catalysts, solvent systems, and reaction conditions to improve yields and reduce the environmental impact. For instance, developing one-pot syntheses or flow chemistry processes could enhance efficiency and safety.

Exploration of Unprecedented Reactivity and Derivatization

The reactivity of this compound is ripe for further exploration. The interplay of the electron-withdrawing fluorine and bromine atoms with the electron-donating hydroxyl groups creates a unique electronic environment on the aromatic ring. This can influence its susceptibility to various reactions, including electrophilic aromatic substitution, nucleophilic substitution, and oxidation-reduction reactions.

Future studies could focus on systematically investigating the regioselectivity of these reactions. For example, understanding how the substituents direct incoming electrophiles or nucleophiles would enable the controlled synthesis of a wide array of derivatives. The bromine atom, in particular, serves as a valuable handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, opening the door to the synthesis of complex molecules with tailored properties.

The catechol moiety itself offers numerous possibilities for derivatization. The hydroxyl groups can be alkylated, acylated, or used to form esters and ethers. They can also be oxidized to form the corresponding o-quinone, a reactive species that can participate in various cycloaddition and Michael addition reactions. nih.gov A deeper understanding of these transformations will expand the synthetic utility of this compound.

Integration of Advanced Computational Techniques for Rational Design

Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules like this compound. uni.lu Density functional theory (DFT) calculations, for instance, can be used to model the electronic structure, predict spectroscopic properties (e.g., NMR spectra), and calculate reaction energetics. This information can guide the rational design of new derivatives with specific desired characteristics.

Future research could leverage computational methods to:

Predict Reactivity: Calculate electrostatic potential maps to predict sites of electrophilic and nucleophilic attack, aiding in the design of selective synthetic strategies.

Simulate Molecular Interactions: Model the binding of this compound and its derivatives to biological targets, such as enzymes or receptors. This can help in the design of potent and selective inhibitors or agonists. digitellinc.com

Design Novel Materials: Predict the electronic and optical properties of polymers or other materials incorporating the this compound unit, facilitating the development of new functional materials.

By integrating computational predictions with experimental validation, researchers can accelerate the discovery and development of new applications for this versatile compound.

Expansion into Novel Biological and Material Applications

The unique substitution pattern of this compound suggests a range of potential applications in both biology and material science that are yet to be fully explored.

In the biological realm, substituted catechols are known to possess a variety of activities. digitellinc.com For example, some catechol derivatives have been investigated for their role as potential modulators of nitric oxide synthase (NOS), an enzyme involved in various physiological and pathological processes. digitellinc.com The presence of halogen atoms can often enhance the biological activity of a molecule. Therefore, this compound and its derivatives are promising candidates for screening in various biological assays to identify potential therapeutic agents. For instance, compounds with similar structures have shown anti-inflammatory properties. researchgate.net

In material science, catechol-containing polymers have gained significant attention due to their adhesive properties, inspired by the proteins found in mussels. rsc.org The catechol moiety can form strong bonds with a variety of surfaces, making these materials useful as coatings and adhesives. rsc.orgnih.gov Future research could explore the incorporation of this compound into polymer backbones to create new materials with enhanced thermal stability, flame retardancy (due to the bromine atom), or altered electronic properties. The ability to functionalize the bromine atom through cross-coupling reactions provides a pathway to further tailor the properties of these materials.

Investigations into Structure-Activity Relationships for Targeted Research

A systematic investigation into the structure-activity relationships (SAR) of this compound derivatives is crucial for targeted research and development. By synthesizing a library of analogs with variations at different positions of the benzene (B151609) ring and evaluating their properties, researchers can identify the key structural features responsible for a particular activity.

For example, in the context of drug discovery, SAR studies could involve:

Varying the Halogen: Replacing the bromine atom with other halogens (chlorine, iodine) or other functional groups to probe the effect on biological activity.

Modifying the Catechol: Converting the hydroxyl groups to ethers or esters to investigate the importance of the free catechol for a given interaction.

Introducing Additional Substituents: Adding other functional groups to the aromatic ring to explore their influence on potency and selectivity.

These studies, guided by computational modeling, will provide a deeper understanding of how the molecular structure of this compound and its derivatives relates to their function, enabling the design of more effective compounds for specific applications.

Multi-disciplinary Approaches to Leverage Unique Structural Features

The full potential of this compound can best be realized through multi-disciplinary collaborations. Chemists, biologists, material scientists, and computational scientists can bring their unique perspectives and expertise to bear on the challenges and opportunities presented by this compound.

For instance, a collaboration between synthetic chemists and biologists could lead to the development of novel probes for studying biological systems or new drug candidates. Similarly, a partnership between material scientists and computational chemists could accelerate the design and synthesis of new functional materials with tailored properties. By fostering these interdisciplinary interactions, the scientific community can unlock the full potential of this compound and pave the way for exciting new discoveries and innovations.

Q & A

Basic Question: What are the primary synthetic routes for 5-Bromo-3-fluorobenzene-1,2-diol, and how can purity be validated?

Answer: